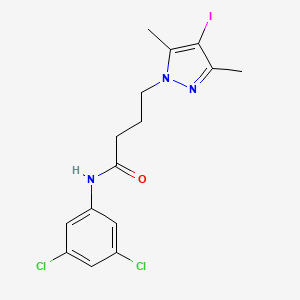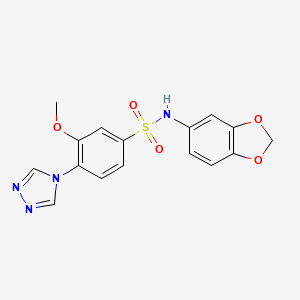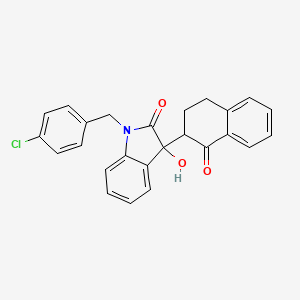![molecular formula C15H9F3N4O3 B11488132 5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide](/img/structure/B11488132.png)
5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the trifluoromethyl group in the compound enhances its pharmacological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide typically involves multiple steps:
Nitration: The starting material, 1H-indazole, undergoes nitration to introduce the nitro group at the 5-position.
Carboxylation: The nitrated indazole is then carboxylated to form the carboxamide group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in various biological pathways.
Pathways Involved: It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and stability compared to other similar compounds .
Properties
Molecular Formula |
C15H9F3N4O3 |
|---|---|
Molecular Weight |
350.25 g/mol |
IUPAC Name |
5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide |
InChI |
InChI=1S/C15H9F3N4O3/c16-15(17,18)9-2-1-3-10(5-9)20-14(23)12-6-11(22(24)25)4-8-7-19-21-13(8)12/h1-7H,(H,19,21)(H,20,23) |
InChI Key |
KAEURHVZLNJZIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC3=C2NN=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxyethyl 1-(4-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11488077.png)
![N-(3-ethoxypropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B11488079.png)
![methyl 4-(dimethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11488080.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11488082.png)
![2-Amino-6-{[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11488086.png)

![ethyl 4-{[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11488100.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11488104.png)
![1-[2-methyl-5-phenyl-2-(thiophen-2-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11488111.png)
![(5-Nitrospiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)methanol](/img/structure/B11488123.png)
![N-(4-methylphenyl)-7-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide](/img/structure/B11488128.png)
![2-(4,5-dimethoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11488138.png)

